7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one is an organic compound that belongs to the quinoline family. This compound features a quinoline core structure with an aminomethyl group at the 7th position and a dihydroquinolinone moiety. It is classified as a heterocyclic compound due to its nitrogen-containing ring structure, which is significant in various biological activities and synthetic applications.
This compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It is classified under the broader category of quinolines, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one typically involves cyclization reactions of appropriate precursors. Several methods have been reported:
The reactions are typically conducted under controlled temperatures and may require solvents such as ethanol or acetonitrile. Reaction yields can vary widely depending on the specific conditions employed, often ranging from 60% to over 90% in optimized cases .
The molecular formula for 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one is C10H12N2O. The structure consists of a fused bicyclic system comprising a quinoline ring with an aminomethyl substituent:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure, providing insights into the chemical environment of hydrogen atoms within the molecule .
7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one can undergo various chemical reactions:
The mechanism of action for 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one involves its interaction with specific biological targets. It may modulate enzyme activity or receptor functions through binding interactions, influencing various biochemical pathways. This property is particularly relevant in medicinal chemistry where such compounds are explored for therapeutic applications against diseases like cancer or infections .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time .
7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one has several scientific applications:
Quinolinone derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic framework combining benzene and pyridine rings with a ketone functionality. These nitrogen-containing heterocycles exhibit remarkable pharmacological versatility, particularly in anticancer drug discovery. The compound 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one (CAS: 652972-06-0) exemplifies a structurally optimized quinolinone derivative featuring an aminomethyl substituent at the 7-position of the partially saturated quinolinone core. Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol and the SMILES notation O=C1C(CN)CCC2=C1N=CC=C2 [1]. This specific modification confers enhanced hydrogen-bonding capacity and improved solubility profiles compared to simpler quinolinones like 6,7-dihydroquinolin-8(5H)-one (CAS: 56826-69-8), a known synthetic intermediate with the formula C₉H₉NO [3].
Table 1: Molecular Properties of Key Quinolinone Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure |
---|---|---|---|---|
7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one | 652972-06-0 | C₁₀H₁₂N₂O | 176.22 | Partially saturated quinolinone with 7-aminomethyl |
6,7-Dihydroquinolin-8(5H)-one | 56826-69-8 | C₉H₉NO | 147.17 | Partially saturated quinolinone |
4-(Aminomethyl)-1,2-dihydroquinolin-2-one | N/A | C₁₀H₁₀N₂O | 174.20 | Isomeric aminomethyl-quinolinone |
6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one | N/A | C₁₀H₁₀BrNO | 240.10 | Brominated quinolinone derivative |
The therapeutic significance of quinolinones stems from their ability to mimic natural redox cofactors while offering substantial tunability for targeted delivery. Structural modifications at critical positions—such as the introduction of electron-donating groups, halogenations, or aminoalkyl chains—enable fine-tuning of electronic properties, three-dimensional conformation, and bioreductive activation kinetics. These derivatives interact with biological systems through multiple mechanisms, including enzymatic reduction, DNA intercalation, and modulation of oxidoreductase enzymes [3] . The aminomethyl group in 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one is particularly significant, serving as both a hydrogen-bond donor/acceptor and a protonatable site that enhances water solubility—a critical factor for bioavailability in physiological environments [1].
Redox-modulating agents exploit the altered metabolic and oxidative landscapes of cancer cells, offering selective therapeutic strategies. Unlike normal cells, many tumors exhibit elevated basal reactive oxygen species (ROS) levels and rely on compensatory antioxidant systems, creating vulnerabilities targetable by pro-oxidant compounds or enzymatic disruptors. Quinones and quinone-mimetics like quinolinones function as "redox cyclers," undergoing enzymatic one- or two-electron reduction to generate cytotoxic semiquinone radicals or hydroquinones. These reduced species can either directly generate ROS (e.g., superoxide, hydrogen peroxide) via reaction with molecular oxygen or deplete essential reducing equivalents like NAD(P)H .
Table 2: Redox Behavior of Quinone-Based Compounds in Cancer Therapy
Redox Mechanism | Enzymatic Reducers | Biological Consequence | Tumor Selectivity Basis |
---|---|---|---|
One-electron reduction | NADPH-cytochrome P450 reductases | Semiquinone radical formation → ROS generation → Oxidative stress | Elevated ROS in tumors overwhelms antioxidant capacity |
Two-electron reduction | NQO1 (DT-diaphorase) | Hydroquinone formation → Direct alkylation or redox cycling | NQO1 overexpression in multiple tumor types |
Competitive inhibition | NQO1, Antioxidant enzymes | Disruption of antioxidant defenses → ROS accumulation | Tumor dependence on specific antioxidant pathways |
The enzymatic reduction of quinones is central to their mechanism. While one-electron reductases (e.g., NADPH-cytochrome P450 reductase) initiate redox cycling and oxidative stress, two-electron reductases like NAD(P)H:quinone oxidoreductase 1 (NQO1) catalyze the direct conversion of quinones to hydroquinones. Critically, hydroquinones can undergo spontaneous oxidation back to quinones (regenerating the compound) or further react to form covalent adducts with cellular nucleophiles. This dual capacity—redox cycling versus alkylation—depends on the specific substituents on the quinone core. Aminomethyl-functionalized quinolinones like 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one are engineered to favor enzymatic activation pathways over indiscriminate oxidative damage, enhancing their therapeutic index .
Structural optimization of quinone scaffolds aims to enhance tumor selectivity, solubility, and metabolic stability. The introduction of an aminomethyl group at the 7-position of the 6,7-dihydroquinolin-8(5H)-one core represents a strategic advancement over simpler quinoline-5,8-diones for three primary reasons:
Enhanced Hydrogen Bonding and Target Interaction: The -CH₂NH₂ group serves as a versatile hydrogen bond donor and acceptor. This facilitates stronger interactions with enzymatic active sites, such as those in NQO1 or DNA repair enzymes. Computational studies suggest the protonated aminomethyl group forms salt bridges with conserved acidic residues in NQO1, anchoring the compound for efficient reduction .
Improved Solubility and Pharmacokinetics: Quinone-based drugs often suffer from poor aqueous solubility. The basic aminomethyl group provides a site for protonation (forming water-soluble salts) or salt formation (e.g., hydrochlorides, as seen in related compounds like 7-(Aminomethyl)-1,4-dihydroquinolin-4-one hydrochloride, CAS 1788624-28-1) without significantly altering the redox-active quinone moiety [7]. This modification enhances bioavailability and tissue distribution.
Modulation of Electronic Properties and Reduction Potential: Electron-donating substituents like aminomethyl influence the quinone's electron density and reduction potential (E₁/₂). A less negative E₁/₂ facilitates enzymatic reduction, particularly by NQO1. Compared to unsubstituted 6,7-dihydroquinolin-8(5H)-one, the aminomethyl derivative exhibits a more favorable reduction potential for NQO1 catalysis, increasing its activation within tumors .
Synthetic routes to these optimized structures often involve multi-step processes, including bromination, cyclization, and functional group interconversions. For example, 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one (C₁₀H₁₀BrNO) is synthesized via bromination/cyclization sequences, demonstrating the feasibility of introducing diverse substituents onto the quinolinone core . Unexpected reactions during synthesis, such as the displacement of chloro groups by acetate under reflux conditions in acetic acid observed in related cobalt complex syntheses, highlight the reactivity of positions adjacent to the quinoline nitrogen and the need for controlled reaction conditions .
Table 3: Structural Comparison of Quinolinone Analogues and Key Properties
Structural Feature | Example Compound | Impact on Drug Properties | Therapeutic Advantage |
---|---|---|---|
Unsubstituted core | 6,7-Dihydroquinolin-8(5H)-one (C₉H₉NO) | Low solubility, moderate reduction potential | Baseline activity, synthetic intermediate |
7-Aminomethyl substitution | 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one (C₁₀H₁₂N₂O) | Enhanced H-bonding, improved solubility, optimized E₁/₂ | Increased target engagement, bioavailability, NQO1 selectivity |
Ring saturation variation | 4-(Aminomethyl)-1,2-dihydroquinolin-2-one (C₁₀H₁₀N₂O) | Altered planarity and conjugation | Potential for differing DNA interaction profiles |
Halogenation | 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one (C₁₀H₁₀BrNO) | Increased molecular weight, potential for cross-coupling | Versatile synthetic intermediate for further derivatization |
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavin-dependent two-electron reductase significantly overexpressed in various solid tumors—including pancreatic, lung, breast, and colon carcinomas—compared to adjacent normal tissues. This overexpression (often 5- to 200-fold higher) stems from the enzyme's role in cellular antioxidant defense and its regulation by the Nrf2-Keap1 pathway, which is frequently dysregulated in cancer. High NQO1 activity in tumors creates a unique biochemical environment exploitable for targeted therapy .
Quinolinone derivatives like 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one act as bioreductive prodrugs selectively activated by NQO1. The enzyme catalyzes the reduction of the quinone moiety to a hydroquinone. This reduced form exhibits heightened reactivity:
The overexpression of NQO1 in tumors thus provides a dual advantage: it enables selective activation of the prodrug within the tumor microenvironment while potentially sparing normal tissues with lower NQO1 activity. Furthermore, NQO1 activity is often induced under oxidative stress and hypoxia—conditions prevalent in aggressive tumors—creating a positive feedback loop for enhanced drug activation. Studies confirm that NQO1-bioactivatable quinones demonstrate significantly greater cytotoxicity in NQO1⁺ cell lines (e.g., pancreatic cancer models) compared to NQO1⁻ lines or when co-administered with NQO1 inhibitors like dicoumarol . The structural features of 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one, particularly its aminomethyl group and partially saturated ring system, are tailored to optimize its recognition and reduction kinetics by NQO1, maximizing this tumor-selective activation.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3